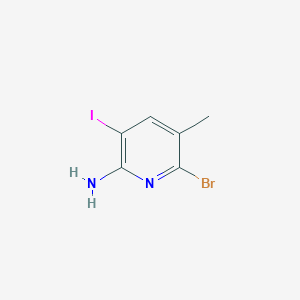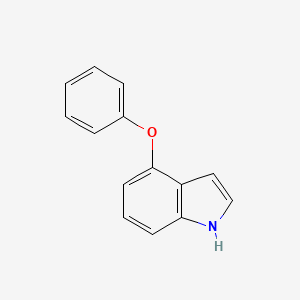![molecular formula C37H47ClN2O4 B11828297 3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride](/img/structure/B11828297.png)
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride): is a compound that belongs to the class of cyanine dyes. These dyes are known for their fluorescent properties, making them valuable in various scientific and industrial applications. The compound contains a polyethylene glycol (PEG) linker, which enhances its solubility in aqueous media, and an alkyne group, which enables it to participate in click chemistry reactions.
準備方法
Synthetic Routes and Reaction Conditions: The synthesis of N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) typically involves the following steps:
Formation of the Cyanine Dye Core: The core structure of the cyanine dye is synthesized through a series of condensation reactions involving indole derivatives.
Attachment of the PEG Linker: The PEG linker is attached to the cyanine dye core through etherification reactions. This step often involves the use of reagents such as sodium hydride (NaH) and tetrahydrofuran (THF) as the solvent.
Introduction of the Alkyne Group: The alkyne group is introduced via a propargylation reaction, where propargyl bromide is reacted with the PEG-linked cyanine dye in the presence of a base like potassium carbonate (K2CO3).
Industrial Production Methods: Industrial production of N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. Techniques such as column chromatography and recrystallization are employed for purification.
化学反応の分析
Types of Reactions:
Click Chemistry Reactions: The alkyne group in N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) allows it to undergo copper-catalyzed azide-alkyne cycloaddition (CuAAC) reactions with azide-containing molecules.
Substitution Reactions: The chloride ion can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions:
Copper Catalysts: Used in CuAAC reactions to facilitate the formation of triazole rings.
Bases: Such as potassium carbonate (K2CO3) or sodium hydride (NaH) are used in various steps of the synthesis.
Major Products:
Triazole Derivatives: Formed through CuAAC reactions.
Substituted Cyanine Dyes: Resulting from nucleophilic substitution reactions.
科学的研究の応用
Chemistry:
Fluorescent Labeling: Used as a fluorescent probe in various chemical assays due to its strong fluorescence properties.
Biology:
Bioimaging: Employed in live-cell imaging and fluorescence microscopy to visualize cellular structures and processes.
Protein Labeling: Used to label proteins for tracking and studying protein-protein interactions.
Medicine:
Diagnostic Imaging: Utilized in diagnostic imaging techniques to detect and monitor diseases.
Drug Delivery: The PEG linker enhances solubility and biocompatibility, making it suitable for drug delivery applications.
Industry:
Material Science: Used in the development of fluorescent materials and sensors.
作用機序
Fluorescence Mechanism: N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) exhibits fluorescence due to the presence of the cyanine dye core. When excited by light of a specific wavelength, the electrons in the dye molecule are promoted to a higher energy state. Upon returning to the ground state, the electrons release energy in the form of visible light, resulting in fluorescence.
Molecular Targets and Pathways:
Cellular Imaging: Targets cellular components such as proteins and nucleic acids, allowing for visualization and tracking within biological systems.
Diagnostic Imaging: Binds to specific biomarkers associated with diseases, enabling their detection and monitoring.
類似化合物との比較
N-methyl-N’-(propargyl-PEG4)-Cy3: Another cyanine dye with similar properties but different excitation and emission wavelengths.
N-methyl-N’-(propargyl-PEG4)-Cy7: A cyanine dye with longer excitation and emission wavelengths, suitable for near-infrared imaging.
Uniqueness:
Excitation and Emission Wavelengths: N-methyl-N’-(propargyl-PEG4)-Cy5 (chloride) has specific excitation and emission wavelengths (typically around 650 nm and 670 nm, respectively), making it suitable for applications requiring these wavelengths.
Solubility and Biocompatibility: The PEG linker enhances solubility in aqueous media and biocompatibility, making it advantageous for biological and medical applications.
特性
分子式 |
C37H47ClN2O4 |
|---|---|
分子量 |
619.2 g/mol |
IUPAC名 |
3,3-dimethyl-1-[2-[2-[2-(2-prop-2-ynoxyethoxy)ethoxy]ethoxy]ethyl]-2-[(2E,4E)-5-(1,3,3-trimethylindol-1-ium-2-yl)penta-2,4-dienylidene]indole;chloride |
InChI |
InChI=1S/C37H47N2O4.ClH/c1-7-22-40-24-26-42-28-29-43-27-25-41-23-21-39-33-18-14-12-16-31(33)37(4,5)35(39)20-10-8-9-19-34-36(2,3)30-15-11-13-17-32(30)38(34)6;/h1,8-20H,21-29H2,2-6H3;1H/q+1;/p-1 |
InChIキー |
UMLSHKASMKAELZ-UHFFFAOYSA-M |
異性体SMILES |
CC1(C2=CC=CC=C2[N+](=C1/C=C/C=C/C=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
正規SMILES |
CC1(C2=CC=CC=C2[N+](=C1C=CC=CC=C3C(C4=CC=CC=C4N3CCOCCOCCOCCOCC#C)(C)C)C)C.[Cl-] |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


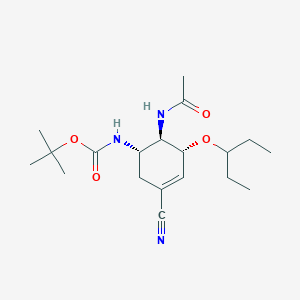
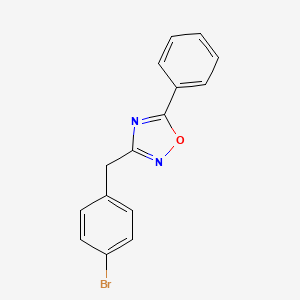
![5-(Hydroxymethyl)-2-(2-methyl-3-(4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)phenyl)benzo[d]oxazole-7-carbonitrile](/img/structure/B11828230.png)
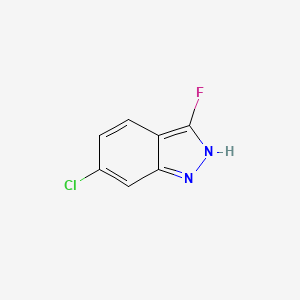
![N-(2-phenylethyl)({1',2'-dihydrospiro[cyclopropane-1,3'-indol]-2'-ylidene}amino)sulfonamide](/img/structure/B11828239.png)


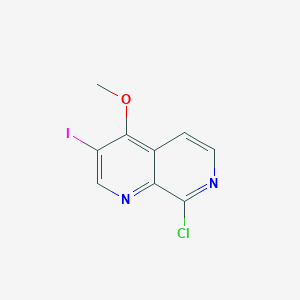
![[(1R,3aS,5aR,5bR,7aR,9S,11aR,11bR,13aR)-9-hydroxy-5a,5b,8,8,11a-pentamethyl-1-prop-1-en-2-yl-1,2,3,4,5,6,7,7a,9,10,11,11b,12,13,13a,13b-hexadecahydrocyclopenta[a]chrysen-3a-yl]methyl acetate](/img/structure/B11828266.png)
![2-Bromo-6-[4-(trifluoromethyl)piperidino]benzonitrile](/img/structure/B11828270.png)


